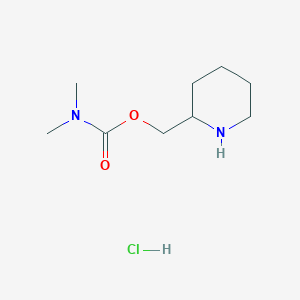

Chlorhydrate de N,N-diméthylcarbamate de pipéridin-2-ylméthyle

Vue d'ensemble

Description

Applications De Recherche Scientifique

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is a versatile compound used in various scientific research fields:

Mécanisme D'action

- Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride likely interacts with specific molecular targets within cells. Unfortunately, precise information about its primary targets remains limited in the available literature .

Target of Action

Scientists continue to explore its pharmacological properties, and future studies may reveal more insights . If you have any other questions or need additional information, feel free to ask! 😊

Analyse Biochimique

Biochemical Properties

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride increases the concentration of acetylcholine, leading to prolonged neurotransmission. This compound also interacts with other proteins and enzymes involved in neurotransmitter regulation, such as butyrylcholinesterase, enhancing its overall impact on the nervous system .

Cellular Effects

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride affects various types of cells, particularly neurons. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The increased concentration of acetylcholine due to acetylcholinesterase inhibition leads to enhanced synaptic transmission and can affect neuronal excitability and plasticity. Additionally, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride may impact other cell types by altering intracellular calcium levels and influencing metabolic pathways .

Molecular Mechanism

The molecular mechanism of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride involves its binding to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is facilitated by the carbamate group of the compound, which forms a covalent bond with the serine residue in the enzyme’s active site. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission. Additionally, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride may interact with other biomolecules, such as receptors and ion channels, further modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged effects on neurotransmission and cellular metabolism .

Dosage Effects in Animal Models

The effects of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can lead to toxic effects, such as excessive cholinergic stimulation, muscle tremors, and respiratory distress. Threshold effects have been observed, where a specific dosage range results in optimal enzyme inhibition without toxicity .

Metabolic Pathways

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the breakdown and synthesis of acetylcholine. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and overall efficacy in inhibiting acetylcholinesterase .

Subcellular Localization

The subcellular localization of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the synaptic cleft is particularly important for its role in inhibiting acetylcholinesterase and modulating neurotransmission .

Méthodes De Préparation

The synthesis of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride typically involves multi-component reactions. One common method includes the use of N,N,N’,N’-tetramethyl-N, N’-bis(sulfo) ethane-1,2-diaminium mesylate as an effective dual-functional ionic liquid for the synthesis of substituted piperidines . The reaction is carried out in ethanol as a green solvent, making it an environmentally friendly process .

Analyse Des Réactions Chimiques

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction can produce piperidines .

Comparaison Avec Des Composés Similaires

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride can be compared with other piperidine derivatives, such as:

Substituted piperidines: These compounds have different substituents on the piperidine ring, leading to varied chemical and biological properties.

Spiropiperidines: These are piperidine derivatives with a spiro linkage, which can affect their reactivity and stability.

Condensed piperidines: These compounds have additional fused rings, influencing their overall structure and function.

The uniqueness of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride lies in its specific chemical structure and the resulting properties, making it valuable for targeted research and applications .

Activité Biologique

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride is a compound of significant interest in pharmacology and biochemistry due to its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article provides a comprehensive overview of its biological mechanisms, potential therapeutic applications, and relevant research findings.

Piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride primarily functions as an acetylcholinesterase inhibitor . AChE is crucial for breaking down acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, enhancing neurotransmission. The compound binds covalently to the serine residue at the active site of AChE, preventing the enzyme from hydrolyzing acetylcholine. This interaction is facilitated by the carbamate group within the compound, which forms a stable bond with the enzyme.

The compound has been shown to interact with several enzymes and receptors, suggesting a broad spectrum of biological activity:

- Enzyme Inhibition : Besides AChE, it also inhibits butyrylcholinesterase (BChE), affecting neurotransmitter regulation and potentially influencing various neurological conditions.

- Transport and Distribution : The compound's distribution within biological systems is mediated by transporters that facilitate its movement across cell membranes, crucial for its pharmacological efficacy.

Research Findings

Numerous studies have explored the biological activity of piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride. Below are key findings summarized from diverse sources:

Case Studies

- Antiparasitic Activity : In a study evaluating the effects on P. falciparum, piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride demonstrated significant cytotoxicity against erythrocytic forms of the parasite at low concentrations, suggesting its potential as an antimalarial agent .

- Neurotoxicity Assessment : Research assessing cholinesterase inhibition revealed that compounds similar to piperidin-2-ylmethyl N,N-dimethylcarbamate hydrochloride exhibited dose-dependent neurobehavioral effects in animal models, emphasizing the need for careful evaluation in therapeutic contexts .

- Broad Spectrum Activity : Computer-aided evaluations indicated that piperidine derivatives could modulate various biological targets, including ion channels and transport systems, which may be beneficial in developing drugs for multiple indications .

Propriétés

IUPAC Name |

piperidin-2-ylmethyl N,N-dimethylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-11(2)9(12)13-7-8-5-3-4-6-10-8;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMGXMHAXYFHRGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.